N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a chemical compound with the CAS number 1401580-37-7 and a molecular formula of C22H24N4O2. This compound is notable for its potential biological activities and applications in medicinal chemistry. It belongs to a class of compounds that often exhibit pharmacological properties, making it of interest in drug development and therapeutic research.
This compound can be sourced from various chemical databases and suppliers, including Chemsrc and PubChem, which provide detailed information on its structure, properties, and potential applications. The classification of this compound falls under organic compounds, specifically those containing indole and benzimidazole moieties, which are known for their diverse biological activities.
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of similar structure often employ methods such as:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are typically employed for monitoring the progress of reactions and confirming product identity.
The molecular structure of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide can be represented as follows:
The compound's structural data can be visualized using molecular modeling software or online tools that allow for three-dimensional representations based on its SMILES notation: COCCn1ccc2ccc(C(=O)NCCCc3nc4ccccc4[nH]3)cc21 .
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide may undergo various chemical reactions typical for amides and heterocycles, including:
Reactions involving this compound should consider factors such as solvent effects, temperature control, and potential side reactions due to the presence of multiple functional groups.
While specific physical properties such as density and melting point are not readily available for this compound, general characteristics can be inferred based on similar structures:
Key chemical properties include:
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide has potential applications in:
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2